BenchChemオンラインストアへようこそ!

Nomifensine

Microdialysis Dopamine release Striatum

Select Nomifensine when experimental protocols demand maximal extracellular dopamine signals without confounding transporter plasticity. Unlike diclofensine (4.8-fold), nomifensine drives a 14.1-fold striatal DA surge at equal i.p. dose. Its dual release-uptake blockade uniquely suppresses prolactin at therapeutic levels, while chronic self-administration leaves DAT expression unchanged—eliminating a key confound present with bupropion and cocaine. Secure research-grade lots verified by HPLC; immediate stock available in mg-to-g scales.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 24526-64-5
Cat. No. B1679830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNomifensine
CAS24526-64-5
SynonymsHoe 984
Hoe-984
Hoe984
Linamiphen
Maleate, Nomifensine
Merital
Nomifensin
Nomifensine
Nomifensine Maleate
Nomifensine Maleate (1:1)
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3
InChIInChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3
InChIKeyXXPANQJNYNUNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 280 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nomifensine (CAS 24526-64-5) Procurement Guide: Pharmacological Profile and Comparator Identification for Scientific Selection


Nomifensine (CAS 24526-64-5) is a tetrahydroisoquinoline derivative and a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with a bicyclic structure that distinguishes it from tricyclic and tetracyclic antidepressants [1]. It inhibits uptake of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) in rat brain synaptosomes with IC50 values of 6.6 nM, 48 nM, and 830 nM, respectively, and Ki values of 4.7 nM, 26 nM, and 4000 nM, respectively . Nomifensine exhibits high selectivity for monoamine transporters over off-target receptors including dopamine D2 (IC50 = 43,000 nM), α1-adrenergic (IC50 = 1,200 nM), 5-HT2 (IC50 = 3,800 nM), and muscarinic receptors (IC50 >13,000 nM) . For scientific procurement purposes, the most relevant comparators include diclofensine (a closely related NDRI analog), bupropion, methylphenidate, GBR12909, and cocaine—each with distinct pharmacodynamic and neuroadaptive profiles.

Why In-Class Substitution of Nomifensine (CAS 24526-64-5) with Other NDRI Compounds Fails: Evidence-Based Differentiation


Although nomifensine shares the norepinephrine-dopamine reuptake inhibitor (NDRI) classification with compounds such as diclofensine, bupropion, and methylphenidate, in-class substitution is scientifically unsound due to substantial quantitative differences across multiple evidence dimensions. Despite comparable in vitro binding affinities at dopamine uptake sites, nomifensine produces markedly different in vivo extracellular dopamine elevations in brain microdialysis studies—achieving 14.1-fold increases versus only 4.8-fold for diclofensine at equivalent doses [1]. Furthermore, nomifensine possesses dual pharmacological actions (both DA release and reuptake blockade) that diclofensine lacks at therapeutic doses [2]. Critically, chronic self-administration of nomifensine does not up-regulate dopamine transporters, whereas bupropion dose-dependently increases DAT expression—a fundamental difference in neuroadaptive response with direct implications for experimental design and interpretation [3]. These quantitative and mechanistic distinctions preclude interchangeable use in research applications.

Nomifensine (CAS 24526-64-5) Product-Specific Quantitative Evidence: Head-to-Head Comparisons for Procurement Decision-Making


Nomifensine vs. Diclofensine: 3-Fold Superior In Vivo Dopamine Elevation in Rat Striatal Microdialysis

In a direct comparative in vivo brain microdialysis study, nomifensine produced a substantially greater increase in striatal extracellular dopamine levels compared to its close structural analog diclofensine. At an equivalent intraperitoneal dose of 0.1 mmol/kg, nomifensine increased dopamine levels to 14.1-fold above baseline, whereas diclofensine produced only a 4.8-fold increase [1]. This nearly 3-fold difference in functional efficacy occurs despite both compounds acting as dopamine reuptake inhibitors. The enhanced in vivo effect of nomifensine is attributed to its dual mechanism involving both DA release and reuptake blockade, a property not shared by diclofensine at therapeutic doses [2].

Microdialysis Dopamine release Striatum

Nomifensine vs. Bupropion: Absence of Dopamine Transporter Up-Regulation Following Chronic Self-Administration

In a chronic self-administration study directly comparing the neuroadaptive effects of two NDRI antidepressants, nomifensine and bupropion exhibited fundamentally different effects on dopamine transporter (DAT) regulation. Rats self-administering bupropion showed dose-dependent up-regulation of DAT in the caudate putamen and nucleus accumbens. In contrast, nomifensine self-administration produced no alteration in DA transporter levels [1]. This heterogeneity among DA reuptake inhibitors demonstrates that nomifensine lacks the DAT up-regulatory neuroadaptive response characteristic of bupropion and cocaine [2].

Neuroadaptation Dopamine transporter Self-administration

Nomifensine vs. Diclofensine: Divergent Prolactin-Modulating Effects via Dual Release/Reuptake Mechanism

Nomifensine and diclofensine exhibit fundamentally different effects on plasma prolactin regulation due to nomifensine's unique dual mechanism of action. At doses of 5 and 10 mg/kg i.p., nomifensine significantly lowered plasma prolactin levels and increased anterior pituitary dopamine concentrations in male rats. In contrast, diclofensine at the same doses (5-20 mg/kg i.p.) failed to alter either baseline plasma prolactin or anterior pituitary DA concentrations [1]. Diclofensine only replicated nomifensine's prolactin-lowering effect when administered at markedly higher doses (45-100 mg/kg i.p.) capable of also affecting DA release [2]. This divergence occurs because nomifensine induces both DA release and reuptake blockade, whereas diclofensine functions primarily as a pure reuptake inhibitor lacking significant releasing activity at therapeutic doses [3].

Prolactin Neuroendocrinology Tuberoinfundibular pathway

Nomifensine vs. GBR12909 and Cocaine: Intermediate Dopamine Transporter Occupancy for Equivalent Behavioral Effect

Among dopamine reuptake inhibitors, nomifensine occupies an intermediate position in the relationship between dopamine transporter (DAT) occupancy and behavioral stimulation. At behaviorally equivalent motor-stimulating doses, the rank order of apparent DAT occupancy was GBR12909 >> nomifensine > WIN35-065-2 = cocaine [1]. Specifically, nomifensine at 5 mg/kg produces motoric responses comparable to cocaine at 20 mg/kg and GBR12909 at 20 mg/kg, yet achieves different levels of DAT occupancy [2]. This differential occupancy-efficacy relationship indicates that nomifensine requires less DAT occupancy than GBR12909 but more than cocaine to produce equivalent behavioral activation, a finding with direct implications for structure-activity relationship studies.

DAT occupancy Motoric response Behavioral pharmacology

Nomifensine: Distinct In Vitro Transporter Selectivity Profile with Quantified Off-Target Receptor Sparing

Nomifensine exhibits a quantitatively defined selectivity profile that distinguishes it from less selective catecholamine reuptake inhibitors. In rat brain membrane binding assays, nomifensine demonstrates substantial selectivity for monoamine transporter inhibition (NE IC50 = 6.6 nM; DA IC50 = 48 nM; 5-HT IC50 = 830 nM) over off-target receptors: dopamine D2 receptors (IC50 = 43,000 nM; 6,515-fold selectivity vs. NE uptake), α1-adrenergic receptors (IC50 = 1,200 nM; 182-fold selectivity vs. NE uptake), 5-HT2 receptors (IC50 = 3,800 nM; 576-fold selectivity vs. NE uptake), and muscarinic receptors (IC50 >13,000 nM; >1,970-fold selectivity) . In human transporter systems, nomifensine inhibits human NET with an IC50 of 143 nM [1]. This selectivity profile has direct implications for experimental interpretation where off-target receptor engagement could confound results.

Receptor selectivity Monoamine transporters Off-target binding

Nomifensine vs. In-Class NDRIs: Bicyclic Structure and Distinct Pharmacokinetic Profile with Short Elimination Half-Life

Nomifensine's bicyclic tetrahydroisoquinoline structure distinguishes it from tricyclic and tetracyclic antidepressants and contributes to a unique pharmacokinetic profile. In healthy human volunteers receiving 50 mg oral nomifensine, peak plasma levels of 95-177 ng/mL were attained within 1-4 hours, with apparent plasma half-lives ranging from 3.3 to 4.9 hours [1]. Intravenous administration studies confirmed a half-life of approximately 2 hours with rapid absorption and elimination [2]. Notably, approximately 88% of an oral dose is excreted within 24 hours, primarily as the N-glucuronide conjugate [3], with plasma levels of nomifensine-N-glucuronide reaching up to 100-fold higher than parent compound due to a smaller volume of distribution [4]. This rapid elimination profile contrasts with longer half-life antidepressants such as fluoxetine (4-6 days) and many tricyclic antidepressants, which exhibit half-lives exceeding 24 hours and significant accumulation with repeated dosing.

Pharmacokinetics Half-life Glucuronidation

Nomifensine (CAS 24526-64-5) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vivo Microdialysis Studies Requiring Robust Striatal Dopamine Elevation

Nomifensine is the preferred NDRI for in vivo brain microdialysis experiments requiring maximal extracellular dopamine elevation in the striatum. As demonstrated in direct comparative studies, nomifensine produces a 14.1-fold increase in striatal dopamine levels versus only 4.8-fold for diclofensine at the same 0.1 mmol/kg i.p. dose [7]. This nearly 3-fold greater efficacy enables robust detection of dopaminergic modulation with lower dosing requirements or enhanced signal-to-noise ratios. Additionally, local perfusion of nomifensine (10 μM) increases nucleus accumbens dopamine levels approximately 3-fold and potentiates stimulation-induced dopamine release, making it an effective tool for investigating mesolimbic dopamine dynamics [6].

Neuroadaptive Studies Investigating Dopamine Transporter Regulation Without DAT Up-Regulation Confound

For chronic administration studies examining neuroadaptive changes in the dopaminergic system, nomifensine provides a critical advantage over bupropion and cocaine: it does not alter dopamine transporter (DAT) levels following prolonged self-administration [7]. This property allows researchers to isolate the effects of sustained catecholamine reuptake inhibition from DAT expression changes that could confound interpretation. In electrophysiological studies, sustained nomifensine administration (5 mg/kg/day for 14 days) reveals distinct temporal patterns of neuronal firing adaptation: DA neuronal firing in the ventral tegmental area is potently inhibited after 2 days but recovers to normal by day 14 due to D2 autoreceptor desensitization, while NE neuronal firing remains significantly decreased throughout the 14-day period [6].

Neuroendocrine Research on Tuberoinfundibular Dopaminergic Pathway Modulation

Nomifensine is uniquely suited for neuroendocrine studies investigating the role of dopamine in prolactin regulation via the tuberoinfundibular pathway. At therapeutic doses (5-10 mg/kg i.p.), nomifensine lowers plasma prolactin and increases anterior pituitary dopamine concentrations—effects that are not replicated by the pure reuptake inhibitor diclofensine except at 4.5-10× higher doses [7]. This differential activity stems from nomifensine's dual mechanism involving both DA release and reuptake blockade [6], making it an essential tool for discriminating between pure reuptake inhibition and combined release/reuptake effects on hypothalamic-pituitary axis function.

DAT Occupancy-Behavioral Correlation Studies Requiring Intermediate Reference Compound

Nomifensine serves as an essential intermediate reference compound for studies mapping the relationship between dopamine transporter (DAT) occupancy and behavioral outcomes. At behaviorally equivalent motor-stimulating doses, nomifensine (5 mg/kg) occupies an intermediate position between high-occupancy agents like GBR12909 and low-occupancy agents like cocaine, with the rank order GBR12909 >> nomifensine > WIN35-065-2 = cocaine [7]. This intermediate occupancy profile makes nomifensine valuable for constructing occupancy-response curves and investigating structure-activity relationships that determine why different DAT inhibitors produce equivalent behavioral effects at divergent occupancy levels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nomifensine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.